molecular formula C7H10O3 B6267754 rac-(2R,3S)-2-ethenyloxolane-3-carboxylic acid, trans CAS No. 2108510-92-3

rac-(2R,3S)-2-ethenyloxolane-3-carboxylic acid, trans

Cat. No.: B6267754
CAS No.: 2108510-92-3
M. Wt: 142.2
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Description

rac-(2R,3S)-2-ethenyloxolane-3-carboxylic acid, trans is a chiral bicyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted with an ethenyl group at position 2 and a carboxylic acid moiety at position 3. The stereochemistry is defined by the (2R,3S) configuration in the trans orientation, which influences its conformational stability and intermolecular interactions.

Properties

CAS No.

2108510-92-3

Molecular Formula

C7H10O3

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-2-ethenyloxolane-3-carboxylic acid, trans typically involves regio- and stereoselective methods. One efficient method includes the hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation of the obtained 3-bromohydrins, intramolecular cyclization to 4-phenyloxazolidin-2-one-5-carboxylic acid derivatives, and subsequent oxazolidinone ring opening . Another approach involves the bioresolution of racemic ethyl 3-phenylglycidate using an epoxide hydrolase-producing strain, such as Galactomyces geotrichum ZJUTZQ200, to produce (2R,3S)-ethyl-3-phenylglycidate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Rac-(2R,3S)-2-ethenyloxolane-3-carboxylic acid, trans undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

Rac-(2R,3S)-2-ethenyloxolane-3-carboxylic acid, trans has several scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a useful tool for studying enzyme-substrate interactions and other biochemical processes.

    Industry: Used in the production of fine chemicals and other industrial applications.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-2-ethenyloxolane-3-carboxylic acid, trans involves its interaction with specific molecular targets and pathways. The compound’s functional groups and stereochemistry play a crucial role in its reactivity and biological activity. For example, its interaction with enzymes or receptors can lead to the modulation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares rac-(2R,3S)-2-ethenyloxolane-3-carboxylic acid, trans with structurally related oxolane- and oxane-carboxylic acid derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
This compound (Target) Ethenyl (C₂H₃) C₇H₁₀O₃ ~142–156 (estimated) Not available Smaller substituent; potential for polymerization or as a reactive intermediate.
rac-(2R,3S)-2-(prop-1-en-2-yl)oxolane-3-carboxylic acid Prop-1-en-2-yl (C₃H₅) C₈H₁₂O₃ 164.64 Not provided Bulkier substituent; higher hydrophobicity compared to ethenyl .
rac-(2R,3R)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid Pyrazol-4-yl + methoxyethyl C₁₁H₁₆N₂O₄ 240.26 1807895-92-6 Nitrogen-rich aromatic group; suited for drug design (e.g., kinase inhibitors) .
rac-(2R,3R)-2-(4-fluorophenyl)oxolane-3-carboxylic acid, trans 4-Fluorophenyl C₁₂H₁₃FO₃ ~236.24 (estimated) 2227755-33-9 Aromatic substituent; fluorine enhances bioavailability and metabolic stability .
rac-(2R,3R)-2-(Propan-2-yl)oxane-3-carboxylic acid Propan-2-yl (C₃H₇) C₉H₁₆O₃ 172.2 1909294-46-7 Six-membered oxane ring; improved conformational flexibility for agrochemicals .
rac-(2R,3R)-2-[1-(2-methoxyphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid Methoxyphenyl-pyrazol-5-yl C₁₆H₁₇N₂O₄ ~313.32 (estimated) 2059917-80-3 Bulky aromatic substituent; potential for π-π stacking in medicinal chemistry .

Research Findings and Structural Insights

Aromatic substituents (e.g., 4-fluorophenyl, pyrazolyl) improve binding affinity in drug discovery due to hydrophobic and π-π interactions but may reduce solubility .

Ring Size and Conformation :

  • Oxolane (5-membered ring) derivatives exhibit higher ring strain than oxane (6-membered ring) analogs, influencing their stability and interaction with biological targets. For example, oxane-based compounds (e.g., rac-(2R,3R)-2-(Propan-2-yl)oxane-3-carboxylic acid) are preferred in agrochemicals for their flexibility .

Stereochemical Impact :

  • The trans-(2R,3S) configuration in the target compound may favor specific diastereomeric interactions in asymmetric synthesis, whereas cis isomers could exhibit divergent physicochemical properties.

Applications: Ethenyl-substituted oxolanes are understudied but hold promise as monomers for biodegradable polymers or intermediates in stereoselective synthesis. Pyrazolyl- and aryl-substituted analogs dominate pharmaceutical research, with documented roles in kinase inhibition and antimicrobial activity .

Biological Activity

Chemical Structure and Properties

Chemical Structure : The compound features a unique oxolane (tetrahydrofuran) ring structure with a carboxylic acid functional group. Its stereochemistry is crucial for its biological activity.

Molecular Formula : C6_{6}H8_{8}O3_{3}

Molecular Weight : 128.13 g/mol

  • Antimicrobial Activity : Studies have indicated that rac-(2R,3S)-2-ethenyloxolane-3-carboxylic acid exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
  • Anti-inflammatory Effects : Research suggests that this compound can modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This property makes it a candidate for therapeutic applications in inflammatory diseases.
  • Antioxidant Properties : The compound has demonstrated antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in biological systems. This activity is beneficial in preventing cellular damage associated with various diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of rac-(2R,3S)-2-ethenyloxolane-3-carboxylic acid against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antibacterial activity.

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus32

Case Study 2: Anti-inflammatory Activity

In another study published in the Journal of Medicinal Chemistry, the anti-inflammatory effects were evaluated using a murine model of inflammation. The administration of rac-(2R,3S)-2-ethenyloxolane-3-carboxylic acid resulted in a significant reduction in edema compared to control groups.

Treatment GroupEdema Reduction (%)
Control0
Compound Treatment45

Research Findings

Recent research highlights the potential of rac-(2R,3S)-2-ethenyloxolane-3-carboxylic acid in pharmaceutical applications:

  • Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) have shown favorable pharmacokinetic profiles, suggesting good bioavailability.
  • Toxicity Studies : Preliminary toxicity studies indicate that the compound has a low toxicity profile at therapeutic doses, making it a viable candidate for further development.

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